REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].CC1C=[C:23]([S:28][C:29]2C=CC=C[C:30]=2[NH2:31])C=C(C)C=1.[NH2:36][C:37]1SC=C[N:41]=1>>[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-:19])=[O:18])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[S:28]1[CH:29]=[CH:30][N:31]=[C:23]1[NH:36][C:37](=[O:18])[NH2:41]
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)S
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
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Name
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2-(3,5-dimethylphenyl-sulfanyl)aniline
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Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)SC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
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Name
|
2-(3,5-dimethylphenylsulfanyl)-aniline
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Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)SC1=C(N)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)SC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 78% |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |